
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H13NO It features a furan ring substituted with a methyl group at the 2-position and an amine group attached to a prop-2-en-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylfuran and prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of 2-methylfuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature and may require several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the double bond in the prop-2-en-1-yl chain.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products
Oxidation: Formation of oxides and ketones
Reduction: Formation of saturated amines
Substitution: Formation of N-alkylated derivatives
Wissenschaftliche Forschungsanwendungen
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((2-Methylfuran-3-yl)methyl)prop-2-en-1-amine: Unique due to the presence of both a furan ring and a prop-2-en-1-yl chain.
2-Methylfuran: Lacks the amine group and prop-2-en-1-yl chain.
Prop-2-en-1-amine: Lacks the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring and a prop-2-en-1-yl chain, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-[(2-methylfuran-3-yl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C9H13NO/c1-3-5-10-7-9-4-6-11-8(9)2/h3-4,6,10H,1,5,7H2,2H3 |
InChI-Schlüssel |
OCYOGLIHTBFPPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)CNCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


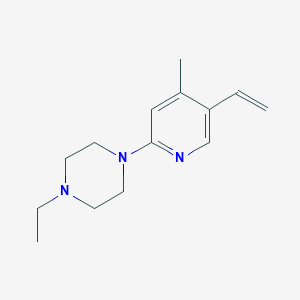


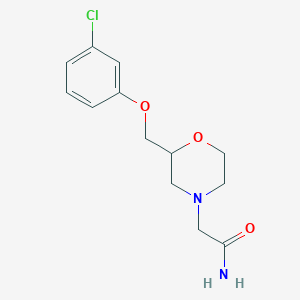
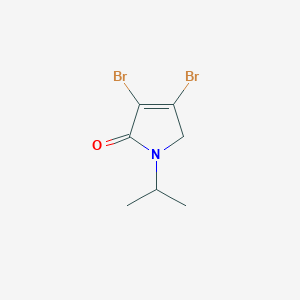

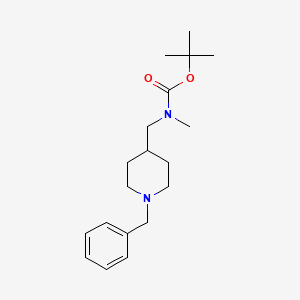
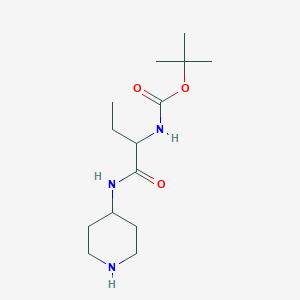

![6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11795140.png)


![4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine](/img/structure/B11795159.png)

